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molecular formula C10H14BrNO2S B7869098 N-[(3-bromophenyl)methyl]propane-2-sulfonamide

N-[(3-bromophenyl)methyl]propane-2-sulfonamide

Cat. No. B7869098
M. Wt: 292.19 g/mol
InChI Key: SAPBLPSBXHRPTF-UHFFFAOYSA-N
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Patent
US08039493B2

Procedure details

In analogy to example 1, step 1, 3-bromobenzylamine hydrochloride was reacted with isopropylsulfonyl chloride and triethylamine in dichloromethane to give propane-2-sulfonic acid 3-bromo-benzylamide as a colorless solid. MS: 290.0 ([M−H]−)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH2:7].[CH:11]([S:14](Cl)(=[O:16])=[O:15])([CH3:13])[CH3:12].C(N(CC)CC)C>ClCCl>[Br:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][NH:7][S:14]([CH:11]([CH3:13])[CH3:12])(=[O:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC=1C=C(CN)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CNS(=O)(=O)C(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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